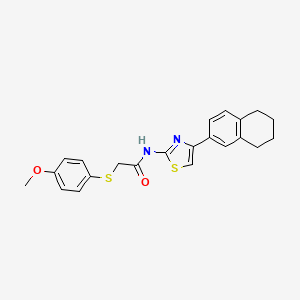

2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S2/c1-26-18-8-10-19(11-9-18)27-14-21(25)24-22-23-20(13-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBYQDXQEKVWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-methoxyphenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The presence of the methoxyphenyl and tetrahydronaphthalene groups contributes to its unique properties.

Antitumor Activity

Research indicates that thiazole derivatives possess significant antitumor properties. The compound under investigation has shown promising results in inhibiting various cancer cell lines. For instance, a study reported that similar thiazole compounds exhibited IC50 values in the low micromolar range against several cancer types, indicating strong cytotoxic effects .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Thiazole A | 1.61 ± 1.92 | Breast Cancer |

| Thiazole B | 1.98 ± 1.22 | Lung Cancer |

| Target Compound | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound showed activity comparable to standard antibiotics against various bacterial strains. For example, derivatives with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites.

- Receptor Modulation : The compound may influence receptor activity by stabilizing certain conformations or competing with endogenous ligands.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is critical for enhancing the lipophilicity and overall potency of the compound. Substituents on the thiazole and naphthalene rings also play significant roles in modulating activity:

- Electron-donating groups like methoxy enhance biological activity by improving solubility and receptor binding affinity.

- Hydrophobic interactions provided by the tetrahydronaphthalene moiety contribute to increased binding efficiency with target proteins .

Case Studies

- Case Study 1 : A clinical trial involving a similar thiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer after a treatment regimen over six months.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited cell proliferation in lung cancer cell lines by inducing apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

*Estimated based on molecular formula.

Key Structural and Functional Differences

Core Heterocycle: The target compound and Compound 18 share a thiazole core, whereas Compounds 9 and V feature oxadiazole or benzodioxole moieties. Thiazole derivatives often exhibit better metabolic stability compared to oxadiazoles due to reduced susceptibility to hydrolysis . Compound 5 incorporates a quinazolinone core, which is associated with kinase inhibition but may reduce solubility due to planar aromaticity.

Substituent Effects :

- The 5,6,7,8-tetrahydronaphthalen-2-yl group (common in Compounds 9 , V , and the target) enhances hydrophobic interactions with enzyme binding pockets, such as MMP-9 or Akt .

- The 4-methoxyphenylthio group in the target compound likely improves membrane permeability compared to sulfamoyl (Compound 5 ) or nitro (Compound 9 ) substituents .

Biological Activity: Compound 9 demonstrates superior pro-apoptotic activity over cisplatin in lung and glioma cells, linked to its oxadiazole-thioacetamide hybrid structure.

Research Findings and Mechanistic Insights

- Anticancer Activity : Compounds with 5,6,7,8-tetrahydronaphthalen-2-yl groups (e.g., 9 , V ) induce apoptosis by mitochondrial depolarization and caspase-3 activation . The target compound’s thiazole core may further enhance selectivity for cancer cell lines.

- Enzyme Inhibition : Thioacetamide derivatives (e.g., Compound 5 ) exhibit affinity for kinases and MMPs, though activity varies with substituents . The methoxyphenylthio group in the target compound could optimize binding to hydrophobic enzyme pockets.

- Synthetic Feasibility : Thiazole-acetamide derivatives (e.g., Compound 18 ) are synthesized in high yields (>75%) via nucleophilic substitution or cycloaddition reactions, suggesting scalable production for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.